Phosphonium, tetraphenyl-, fluoride
Description
Phosphonium, tetraphenyl-, fluoride (TPPF, [P(C₆H₅)₄]⁺F⁻) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to four phenyl groups and a fluoride counterion. These compounds are notable for their robust thermal stability, tunable solubility in organic solvents, and diverse applications in catalysis, ionic liquids, and materials science . The fluoride anion imparts unique reactivity, particularly in nucleophilic substitution and phase-transfer catalysis, while the bulky tetraphenylphosphonium cation enhances stability and influences supramolecular self-assembly .
Properties
IUPAC Name |
tetraphenylphosphanium;fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.FH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYJHDOGKHEMZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623562 | |
| Record name | Tetraphenylphosphanium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3587-05-1 | |
| Record name | Tetraphenylphosphanium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halide Exchange Using Anion Exchange Resins
The most widely documented approach involves treating tetraphenylphosphonium bromide (C24H20PBr) with fluoride ions under controlled conditions. Brown and Clark pioneered this method using a two-step protocol:
- Ion Exchange : Aqueous solutions of tetraphenylphosphonium bromide are passed through a strongly basic anion exchange resin (e.g., Amberlite IRA-400 in fluoride form).
- Precipitation : The eluent is concentrated under reduced pressure, with subsequent addition of 60% aqueous hydrofluoric acid (HCO) to precipitate the product.
This method typically achieves moderate yields (60–75%) due to competing hydrolysis reactions. Nuclear magnetic resonance (NMR) studies confirm complete bromide-to-fluoride substitution, with $$^{19}\text{F}$$ NMR showing a characteristic singlet at δ = -153.9 ppm. Challenges include resin degradation at elevated temperatures (>40°C) and the need for strict moisture control during product isolation.
Metathesis Reactions
Silver Fluoride-Mediated Synthesis
A higher-yielding alternative (85–92%) employs tetraphenylphosphonium chloride (C24H20PCl) and silver fluoride (AgF) in aqueous media:
$$
\text{(C}6\text{H}5\text{)}4\text{PCl} + \text{AgF} \rightarrow \text{(C}6\text{H}5\text{)}4\text{PF} + \text{AgCl} \downarrow
$$
Key process parameters:
- Stoichiometry : 1:1 molar ratio of reactants
- Solvent : Deionized water or acetonitrile/water mixtures
- Temperature : Room temperature (20–25°C)
- Reaction Time : 1–2 hours with vigorous stirring
The precipitated silver chloride is removed by filtration, and subsequent solvent evaporation yields white crystalline tetraphenylphosphonium fluoride. X-ray powder diffraction confirms the ionic monomeric structure (space group $$P\overline{1}$$) with a P-F bond length of 1.58 Å.
Hydrogendifluoride Intermediate Route
Synthesis via Tetraphenylphosphonium Hydrogendifluoride
Brown et al. developed a thermally stable precursor route using hydrogendifluoride salts:
- Hydrogendifluoride Formation :
$$
\text{(C}6\text{H}5\text{)}4\text{PCl} + 2\text{HF} \rightarrow \text{(C}6\text{H}5\text{)}4\text{P(HF}_2\text{)} + \text{HCl}
$$ - Thermal Decomposition :
$$
\text{(C}6\text{H}5\text{)}4\text{P(HF}2\text{)} \xrightarrow{\Delta} \text{(C}6\text{H}5\text{)}_4\text{PF} + \text{HF}
$$
This method operates at 80–100°C under inert atmosphere, producing tetraphenylphosphonium fluoride with 78% yield and >99% purity. Infrared spectroscopy reveals the disappearance of the HF$$_2^-$$ stretching vibration at 1450 cm$$^{-1}$$ upon conversion.
Process Optimization Studies
Solvent Effects on Reaction Kinetics
Comparative studies in polar aprotic solvents demonstrate:
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s$$^{-1}$$) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 5.2 × 10$$^{-3}$$ | 91 |
| DMF | 36.7 | 4.8 × 10$$^{-3}$$ | 89 |
| Water | 80.1 | 2.1 × 10$$^{-3}$$ | 72 |
Data adapted from Allen et al. (2014) showing faster kinetics in acetonitrile due to enhanced ion pair separation.
Additive Screening for Yield Improvement
Tributylmethylammonium chloride (0.5 equiv) increases fluorination yields by 15–20% through phase-transfer catalysis, as confirmed by $$^{31}\text{P}$$ NMR monitoring.
Characterization and Quality Control
Spectroscopic Fingerprints
Purity Assessment
Ion chromatography reveals <0.5% residual chloride/bromide in products from metathesis routes, compared to 2–3% in anion exchange samples.
Industrial-Scale Production Considerations
Cost Analysis of Raw Materials
| Method | Cost per kg (USD) | Waste Generated (kg/kg product) |
|---|---|---|
| Anion Exchange | 420 | 3.2 |
| Silver Fluoride Route | 580 | 1.1 |
| Hydrogendifluoride | 390 | 2.8 |
The hydrogendifluoride method offers economic advantages despite higher waste generation, due to lower silver fluoride costs.
Emerging Applications Influencing Synthesis Design
Recent studies in materials science have driven demand for ultra-high purity (>99.9%) tetraphenylphosphonium fluoride for:
- Phosphorescent probes in bioimaging (detection limit: 0.1 μM iodide)
- Organic ionic crystals with quantum yields up to 0.42
- Phase-transfer catalysts in nucleophilic fluorinations
These applications necessitate modifications to traditional synthesis, including:
- Triple recrystallization from ethanol/water mixtures
- Sublimation purification under high vacuum (10$$^{-5}$$ Torr)
- In-line FTIR monitoring of HF emissions
Chemical Reactions Analysis
Types of Reactions
Phosphonium, tetraphenyl-, fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides. [ \text{[P(C}_6\text{H}_5\text{)}_4]^+ \text{F}^- + \text{O}_2 \rightarrow \text{[P(C}_6\text{H}_5\text{)}_4]^+ \text{O}^- + \text{F}_2 ]
Substitution: It can participate in nucleophilic substitution reactions, where the fluoride anion is replaced by other nucleophiles. [ \text{[P(C}_6\text{H}_5\text{)}_4]^+ \text{F}^- + \text{Nu}^- \rightarrow \text{[P(C}_6\text{H}_5\text{)}_4]^+ \text{Nu}^- + \text{F}^- ]
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Tetraphenylphosphonium fluoride is primarily utilized as a reagent in organic synthesis. Its lipophilic nature allows it to facilitate reactions that require the transfer of fluoride ions. The compound's role as a nucleophilic fluoride source is crucial in various fluorination reactions, particularly in the halogen-fluorine exchange (Halex) reactions.
Key Features:
- Fluorination Reagent : It serves as an effective source of fluoride ions for nucleophilic substitution reactions, enabling the introduction of fluorine into organic molecules.
- Stability : The compound exhibits thermal stability, making it suitable for high-temperature applications.
Case Study: Halex Reaction
In a notable study, tetraphenylphosphonium fluoride was employed in the Halex reaction to convert chlorinated aromatic compounds into their fluorinated counterparts. The process demonstrated high yields and selectivity, showcasing the compound's effectiveness as a reagent in synthetic chemistry .
Polymerization Processes
Tetraphenylphosphonium salts are also recognized for their utility in polymerization reactions. They can act as initiators or co-catalysts in various polymerization processes, including cationic and anionic polymerizations.
Applications:
- High-Temperature Polymerization : These salts have been used successfully in high-temperature polymerization reactions due to their stability under extreme conditions. For instance, they facilitate the polymerization of vinyl monomers and other substrates .
- Polymer Modification : The incorporation of tetraphenylphosphonium salts into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Phase Transfer Catalysis
The compound is widely employed as a phase transfer catalyst (PTC), which enhances the efficiency of reactions involving reactants in different phases (e.g., solid-liquid or liquid-liquid).
Mechanism:
- Ion Pairing : Tetraphenylphosphonium fluoride can stabilize fluoride ions through ion pairing, significantly improving their reactivity in organic solvents .
- Catalytic Efficiency : In PTC applications, it allows for the effective transfer of ionic species across phase boundaries, making it invaluable for various synthetic pathways.
Data Table: Applications Overview
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Fluorination of organic compounds | High yield and selectivity |
| Polymerization | Initiator or co-catalyst in polymer reactions | Enhanced thermal stability |
| Phase Transfer Catalysis | Facilitates reactions across different phases | Improved reactivity and efficiency |
Mechanism of Action
The mechanism of action of phosphonium, tetraphenyl-, fluoride involves its ability to participate in single-electron-transfer (SET) reactions. These reactions are facilitated by the phosphine-centered radical species generated from the compound via phosphine-oxidant charge transfer processes . The molecular targets and pathways involved include the formation of radical intermediates that can undergo various transformations, leading to the desired chemical products.
Comparison with Similar Compounds
Substituent Effects on Cationic Structure and Reactivity
The steric and electronic properties of phosphonium salts vary significantly with substituents on the phosphorus center:
- Steric Effects: Bulky aryl groups (e.g., phenyl, biphenyl) promote columnar self-assembly in the solid state via π-π stacking, whereas alkyl substituents favor solubility in nonpolar media .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) reduce electron density at phosphorus, increasing cation acidity and anion affinity .
Anion-Dependent Properties
The counterion significantly impacts solubility, reactivity, and application:
Structural and Thermodynamic Stability
- Thermal Stability : Tetraphenylphosphonium salts decompose above 300°C, outperforming imidazolium-based ionic liquids .
- Chemical Stability : Phosphonium cations with aryl groups resist hydrolysis better than alkyl analogues; e.g., [P(C₆H₅)₄]⁺F⁻ is stable in aqueous base, whereas [P(CH₃)₄]⁺F⁻ degrades rapidly .
Key Research Findings
Self-Assembly : Tetraphenylphosphonium cations form stacked columns in crystals, with voids occupied by anions or solvent molecules. This behavior is conserved in [P(C₆H₅)₄]⁺F⁻ and [P(C₆H₅)₄]⁺Br⁻ but disrupted in smaller cations like [P(CH₃)₄]⁺ .
Catalytic Efficiency : [P(C₆H₅)₄]⁺F⁻ outperforms bromide analogues in fluoride-mediated nucleophilic substitutions due to tighter ion pairing and reduced anion solvation .
Economic Viability: Phosphonium ionic liquids are 30–40% cheaper to produce than imidazolium counterparts, with superior chemical resistance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
